硫酸亜鉛

概要

説明

Zinc sulfate is an inorganic compound with the chemical formula ZnSO₄ It is a colorless, crystalline solid that is highly soluble in waterIt is commonly found in its heptahydrate form, ZnSO₄·7H₂O, and is used in a wide range of applications, including agriculture, medicine, and industry .

科学的研究の応用

農業: 作物の収量と栄養状態の向上

硫酸亜鉛は、さまざまな作物における亜鉛不足に対処するために農業で広く使用されており、これは生育阻害や収量減少につながる可能性があります。 トウモロコシ品種に関する研究では、ZnSO₄の葉面散布が穀物の収量と栄養吸収に有意な影響を与える可能性があり、一部の品種では窒素蓄積の増加が見られ、他の品種ではリンとカリウムの吸収の変化が示されました .

園芸: ヘーゼルナッツ生産の向上

園芸、特にヘーゼルナッツの生産では、亜鉛は収量と果実の品質の向上に重要な役割を果たします。 研究によると、ZnSO₄の土壌施用と葉面散布の両方によって、生産性とナッツの重さ、仁のサイズなどの品質パラメータを向上させ、空のナッツと欠陥のある仁の数を減らすことができます .

肥料生産: 亜鉛化肥料

ZnSO₄は、亜鉛化尿素や亜鉛化過リン酸石灰などの特殊肥料の生産に使用されています。 これらの肥料は、土壌の肥沃度を高め、微量栄養素のバランスの取れた供給を提供するように設計されており、植物の健康的な成長と発達を促進します .

作物のバイオフォティフィケーション: 小麦の亜鉛強化

硫酸亜鉛は、小麦などの作物のバイオフォティフィケーションにも使用されており、穀物の亜鉛含有量を高めます。 これは、食事による亜鉛欠乏症が一般的な地域では特に重要です。 研究によると、ZnSO₄の土壌施用と葉面ナノ亜鉛施肥により、亜鉛の利用効率と穀物の亜鉛濃度を向上させることができます .

作用機序

硫酸亜鉛は、いくつかのメカニズムを通じて効果を発揮します。

酵素補因子: 亜鉛は、アルカリホスファターゼやDNAポリメラーゼなどの70種類以上の酵素の補因子として機能します。

創傷治癒: 亜鉛は、細胞増殖とタンパク質合成を促進することにより、創傷治癒を促進します。

類似化合物:

塩化亜鉛 (ZnCl₂): はんだ付けのフラックスなど、さまざまな工業用途で使用されます。

酢酸亜鉛 (Zn(C₂H₃O₂)₂): 栄養補助食品やにきびの局所治療に使用されます。

酸化亜鉛 (ZnO): 日焼け止め、化粧品、ゴム添加剤として広く使用されています。

比較:

溶解度: 硫酸亜鉛は水に高度に溶解しますが、酸化亜鉛は不溶性です。

用途: 硫酸亜鉛は、主に農業と医学で使用されますが、塩化亜鉛と酢酸亜鉛は、より専門的な工業および医薬品用途で使用されます。

硫酸亜鉛の汎用性と幅広い用途は、農業から医学、工業に至るまで、さまざまな分野で貴重な化合物となっています。

Safety and Hazards

Breathing in zinc sulfate can irritate the respiratory tract, cause nausea, vomiting, stomach ache, dizziness, depression, metallic taste in the mouth, and death. Exposure by skin contact can damage the skin leading to ulcers, blisters and scarring. Zinc sulfate can cause severe eye irritation, resulting in redness and pain .

生化学分析

Biochemical Properties

Zinc sulfate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Zinc ions (Zn2+), which are released from zinc sulfate, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .

Cellular Effects

Zinc sulfate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc is involved in many aspects of cellular metabolism. It is required for the catalytic activity of hundreds of enzymes, and it plays a role in enhancing immune function, protein and DNA synthesis, wound healing, and cell signaling and division .

Molecular Mechanism

Zinc sulfate exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc transporters, which facilitate the transport of zinc ions across biological membranes, play a crucial role in these processes .

Temporal Effects in Laboratory Settings

The effects of zinc sulfate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, research into the topical application of zinc sulfate for viral warts indicates that using a 10% zinc sulfate solution three times a day for a period of four weeks resulted in an 80% reduction in the number of warts .

Dosage Effects in Animal Models

The effects of zinc sulfate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Zinc sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication .

Transport and Distribution

Zinc sulfate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of zinc sulfate and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成ルートと反応条件: 硫酸亜鉛は、いくつかの方法で合成できます。

硫酸との反応: 亜鉛金属または酸化亜鉛は、硫酸と反応して硫酸亜鉛を生成します。亜鉛金属との反応は以下のとおりです。[ \text{Zn} + \text{H}2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ] 酸化亜鉛との反応は次のとおりです。[ \text{ZnO} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} ]

炭酸亜鉛との反応: 炭酸亜鉛は、硫酸と反応して硫酸亜鉛、水、二酸化炭素を生成します。[ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

工業的製造方法: 工業的には、硫酸亜鉛は、亜鉛含有物質(亜鉛鉱石や酸化亜鉛など)を硫酸で処理することによって製造されます。 生成された溶液はその後蒸発させて、硫酸亜鉛七水和物を結晶化します {_svg_3} .

反応の種類:

酸化還元反応: 硫酸亜鉛は、酸化還元反応に関与できます。ここで、亜鉛は、反応条件に応じて還元または酸化されます。

置換反応: 硫酸亜鉛は、置換反応を受けることができます。ここで、硫酸イオンは、溶液中の他の陰イオンによって置き換えられることができます。

一般的な試薬と条件:

硫酸: 亜鉛金属、酸化亜鉛、または炭酸亜鉛からの硫酸亜鉛の合成に使用されます。

水: 硫酸亜鉛七水和物の結晶化に不可欠です。

主要な製品:

硫酸亜鉛七水和物: 硫酸亜鉛の最も一般的な形態であり、さまざまな用途で使用されています。

水素ガス: 亜鉛金属との反応で副産物として生成されます

化学:

触媒作用: 硫酸亜鉛は、さまざまな化学反応で触媒として使用されます。

電気めっき: 亜鉛電気めっきプロセスでは、電解質として機能します。

生物学:

栄養補助食品: 硫酸亜鉛は、ヒトおよび動物の亜鉛欠乏症の治療と予防に使用されます。

医学:

局所収れん剤: 硫酸亜鉛は、局所製剤で使用され、皮膚の状態を治療します。

経口補水療法: 小児の腹瀉の治療には、経口補水塩とともに使用されます

工業:

レーヨン製造: 硫酸亜鉛は、レーヨンの製造において凝固剤として機能します。

顔料の製造: 顔料リトポンのもととなります

特性

| { "Design of Synthesis Pathway": "Zinc sulfate can be synthesized by reacting zinc oxide or zinc metal with sulfuric acid.", "Starting Materials": [ "Zinc oxide or Zinc metal", "Sulfuric acid" ], "Reaction Steps": [ "If using Zinc oxide: Dissolve Zinc oxide in sulfuric acid to form Zinc sulfate and water.", "If using Zinc metal: Add Zinc metal to sulfuric acid to form Zinc sulfate and hydrogen gas.", "Filter the resulting solution to remove any impurities.", "Evaporate the solution to obtain solid Zinc sulfate." ] } | |

| 7733-02-0 | |

分子式 |

H2O4SZn |

分子量 |

163.5 g/mol |

IUPAC名 |

sulfuric acid;zinc |

InChI |

InChI=1S/H2O4S.Zn/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChIキー |

WQSRXNAKUYIVET-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Zn+2] |

正規SMILES |

OS(=O)(=O)O.[Zn] |

Color/Form |

Colorless, orthorhombic crystals |

密度 |

1.96 at 68 °F (USCG, 1999) - Denser than water; will sink 3.8 g/cu cm 3.8 g/cm³ |

melting_point |

212 °F (USCG, 1999) 680 °C (decomposes) |

| 7733-02-0 68813-94-5 7446-20-0 |

|

物理的記述 |

Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient. Pellets or Large Crystals; Other Solid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid, Other Solid Colorless crystals. [HSDB] COLOURLESS HYGROSCOPIC CRYSTALS. |

ピクトグラム |

Corrosive; Irritant; Environmental Hazard |

関連するCAS |

7446-20-0 (heptahydrate) 23713-49-7 (Parent) |

賞味期限 |

There is ... /a/ tendency for solutions of zinc sulfate to form slight cloudiness due to seperation of basic salt formed through partial hydrolysis. |

溶解性 |

Solubility: 54.480 lb/100 lb water /Heptahydrate/ 57.7 g/100 g water at 25 °C In water solubility, 101 g/100 g water at 70 °C Solubility in water, g/100ml at 20 °C: 22 (good) |

同義語 |

Biolectra Zink; Biosanzink; Bonazen; Bufopto Zinc Sulfate; Complexonat; Honny Fresh 10P; Kreatol; Op-Thal-Zin; Optraex; Solvazinc; Solvezink; Sulfuric Acid Zinc Salt; Verazinc; White Vitriol; Z-Span; Zinc Sulfate; Zinc Sulfate (1:1); Zinc Sulfate (Zn |

製品の起源 |

United States |

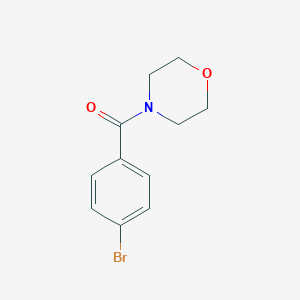

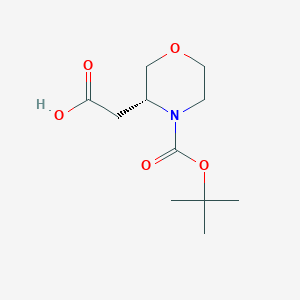

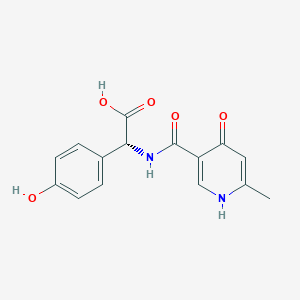

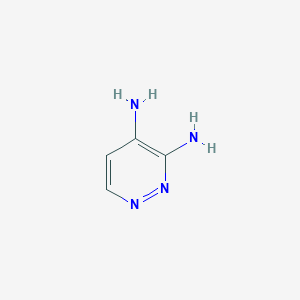

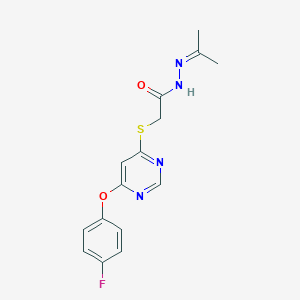

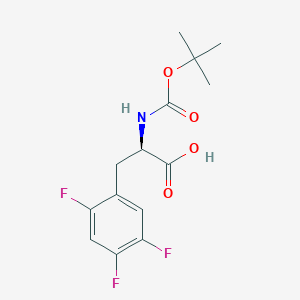

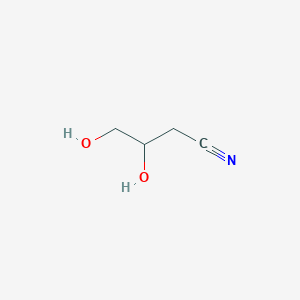

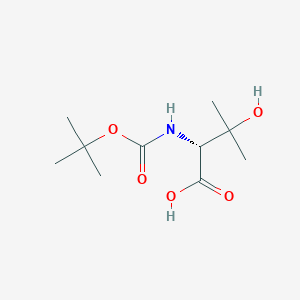

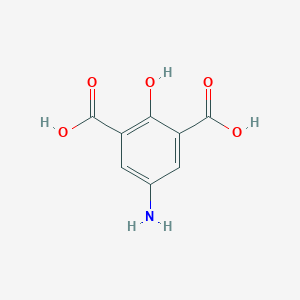

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Zinc is an essential trace element crucial for various biological processes. Zinc ions (Zn2+) act as cofactors for numerous enzymes involved in metabolism, DNA synthesis, and cell signaling. [, , , ] For instance, zinc plays a crucial role in the function of over 100 enzymes, including those involved in protein synthesis, wound healing, and immune function. [, ]

A: Studies have shown that zinc sulfate supplementation can improve oxidative stress parameters. In a study on rabbits fed a high cholesterol diet, zinc sulfate significantly lowered serum malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased serum reduced glutathione (GSH) levels, an important antioxidant. [] This suggests a potent antioxidant effect of zinc sulfate. [, ]

ANone: The most common form is zinc sulfate heptahydrate, with the molecular formula ZnSO4·7H2O and a molecular weight of 287.56 g/mol.

A: Different formulations of zinc sulfate, such as chelated forms using amino acids or organic ligands, have been developed to enhance its bioavailability. [, ] These formulations can improve absorption in the gastrointestinal tract, leading to increased zinc levels in the blood and tissues. [, ]

A: As a widely used compound, zinc sulfate production and handling require adherence to Safety, Health, and Environment (SHE) regulations. These regulations ensure worker safety, proper waste management, and environmental protection during manufacturing and disposal. []

A: Zinc sulfate is absorbed primarily in the small intestine, influenced by dietary factors like phytates. [] Zinc is then transported in the blood, bound to proteins like albumin, and distributed to various tissues, with the highest concentrations found in muscle and bone. [] Excess zinc is excreted primarily through feces. [, ]

A:

In vitro: Cell-based assays are used to investigate the effects of zinc sulfate on specific cell types, such as immune cells or cancer cells. []* In vivo:* Animal models, such as rats and mice, are used to study the effects of zinc sulfate on growth, development, and disease progression. [, ] For example, one study used a rat model to investigate the protective effect of zinc sulfate on testicular function in rats subjected to intensive swimming. []

A: Research is exploring the use of nanoparticles and other novel drug delivery systems to improve the targeted delivery of zinc to specific tissues, potentially enhancing its therapeutic efficacy and minimizing side effects. [, ]

A: Serum zinc levels are commonly used to assess zinc status in individuals. Research is ongoing to identify more specific and sensitive biomarkers for zinc deficiency and to monitor the effectiveness of zinc supplementation in various conditions. []

A: Various analytical techniques are used to characterize and quantify zinc sulfate, including:* Atomic absorption spectrometry (AAS)* Inductively coupled plasma mass spectrometry (ICP-MS)* Titration methods* Spectrophotometry []

A: While zinc is an essential micronutrient, excessive zinc sulfate release into the environment, primarily from agricultural runoff, can have detrimental effects on aquatic ecosystems. Research focuses on developing sustainable agricultural practices and zinc formulations to minimize its environmental impact. [, ]

A: The dissolution rate and solubility of zinc sulfate in various media can influence its bioavailability and efficacy. [] Factors like particle size, formulation, and the presence of other compounds can affect its dissolution characteristics. []

A: Validation of analytical methods used for zinc sulfate quantification is crucial to ensure accurate, precise, and reliable results. Validation parameters include:* Accuracy* Precision* Specificity* Linearity* Range* Limit of detection (LOD)* Limit of quantification (LOQ) []

A: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of zinc sulfate products to ensure their consistency, safety, and efficacy. These measures involve:* Raw material testing* In-process controls* Finished product testing* Stability testing []

A: Zinc plays a vital role in immune function. While zinc sulfate itself is not considered immunogenic, its supplementation can modulate immune responses. [] Research is ongoing to understand the impact of zinc status on various aspects of immunity, including immune cell development and function. [, ]

A: Zinc is transported across cell membranes via specific transporter proteins. Drug-transporter interactions can influence the absorption, distribution, and elimination of zinc sulfate, potentially impacting its efficacy and safety. [] Further research is needed to fully elucidate these interactions. []

A: Zinc sulfate is generally biocompatible within physiological ranges. [] Its biodegradability depends on the environmental conditions and the presence of microorganisms capable of degrading it. []

A: Alternatives to zinc sulfate as a zinc source include:* Zinc oxide: Used as a dietary supplement and in topical applications. []* Zinc gluconate: Commonly used in lozenges and nasal sprays. []* Zinc citrate: Often found in oral health products. []

A: Proper waste management practices are essential to prevent environmental contamination from zinc sulfate. Recycling programs can recover zinc from industrial waste streams, promoting resource efficiency and sustainability. []

ANone: Advancements in research infrastructure and resources, such as:* High-throughput screening platforms* Omics technologies* Bioinformatics tools

A: Zinc sulfate has a long history of use, dating back centuries. Early applications included its use as an astringent and emetic. The recognition of zinc as an essential nutrient and the subsequent discovery of its diverse biological roles have spurred significant research in various fields, including agriculture, nutrition, and medicine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)

![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)